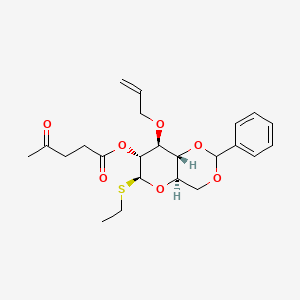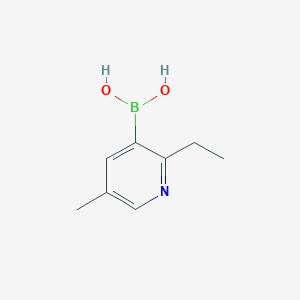
(2-Ethyl-5-methylpyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-5-methylpyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C8H12BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-5-methylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the process is highly efficient, allowing for the preparation of boronic acids with high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high throughput and consistent product quality . The scalability of the Miyaura borylation reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethyl-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various aryl or alkyl boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Ethyl-5-methylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules . The ability of boronic acids to form reversible covalent bonds with diols makes them useful in various biochemical applications.
Medicine: Boronic acids have been explored for their potential in drug delivery systems and as therapeutic agents. Their ability to interact with biological molecules selectively makes them promising candidates for targeted drug delivery .
Industry: In the industrial sector, boronic acids are used in the production of polymers, materials science, and as intermediates in the synthesis of fine chemicals .
Wirkmechanismus
The mechanism of action of (2-Ethyl-5-methylpyridin-3-yl)boronic acid involves its ability to form covalent bonds with other molecules. The boron atom in the boronic acid group can interact with nucleophiles, such as hydroxyl groups, to form stable boronate esters . This interaction is reversible, allowing for dynamic chemical processes. In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Comparison: (2-Ethyl-5-methylpyridin-3-yl)boronic acid is unique due to its pyridine ring structure, which imparts different electronic properties compared to phenylboronic acids. This structural difference can influence its reactivity and selectivity in chemical reactions . Additionally, the presence of ethyl and methyl groups on the pyridine ring can affect the compound’s steric and electronic characteristics, making it distinct from other boronic acids .
Eigenschaften
Molekularformel |
C8H12BNO2 |
|---|---|
Molekulargewicht |
165.00 g/mol |
IUPAC-Name |
(2-ethyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-3-8-7(9(11)12)4-6(2)5-10-8/h4-5,11-12H,3H2,1-2H3 |
InChI-Schlüssel |
PYVLBEZWHSBXNJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1CC)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


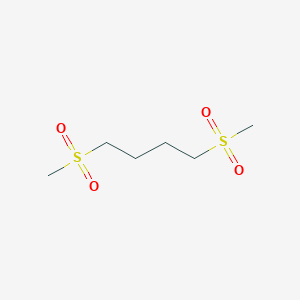

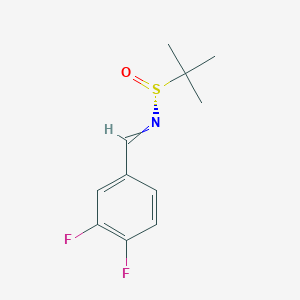

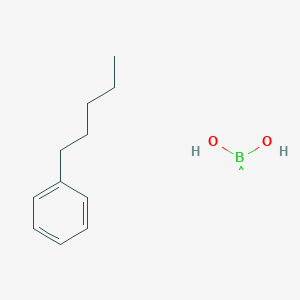
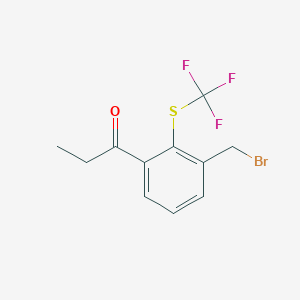
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

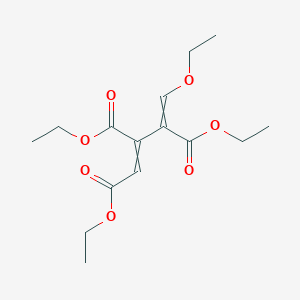
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
